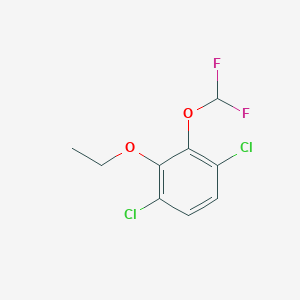
(2-Nitrophenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)cyanamide is an organic compound characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a cyanamide group (-NCN)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)cyanamide typically involves the reaction of 2-nitroaniline with cyanogen bromide or other cyanating agents under controlled conditions. One common method includes the treatment of 2-nitroaniline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Nitrophenyl)cyanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Heating with appropriate reagents like sulfur or phosphorus compounds.
Major Products Formed:
Reduction: 2-Aminophenylcyanamide.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Cyclization: Various heterocyclic compounds, such as thiophenes or pyrimidines.
Applications De Recherche Scientifique
(2-Nitrophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Nitrophenyl)cyanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. These interactions can lead to the formation of covalent bonds with proteins or nucleic acids, affecting their function and leading to biological effects .
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)cyanamide: Similar structure but with the nitro group at the para position.
(2-Nitrophenyl)thiocyanate: Contains a thiocyanate group instead of a cyanamide group.
(2-Nitrophenyl)acetamide: Contains an acetamide group instead of a cyanamide group.
Uniqueness: (2-Nitrophenyl)cyanamide is unique due to the presence of both a nitro group and a cyanamide group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo reduction, substitution, and cyclization reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
5465-98-5 |
|---|---|
Formule moléculaire |
C7H5N3O2 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2-nitrophenyl)cyanamide |
InChI |
InChI=1S/C7H5N3O2/c8-5-9-6-3-1-2-4-7(6)10(11)12/h1-4,9H |
Clé InChI |
JAFZFVHQPVIUAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


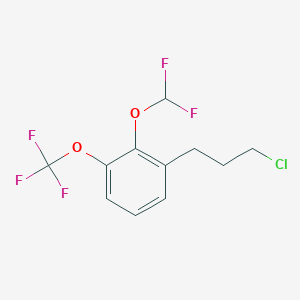
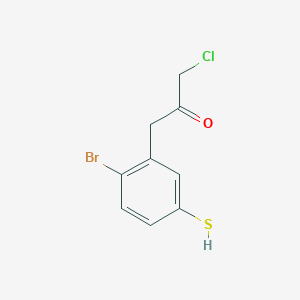
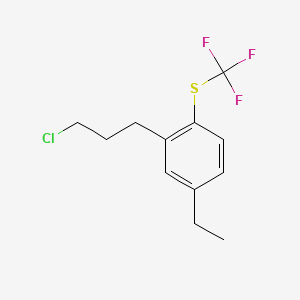

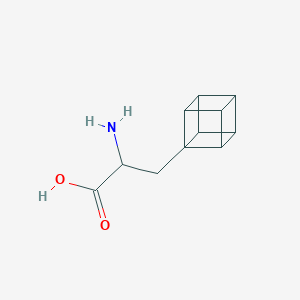
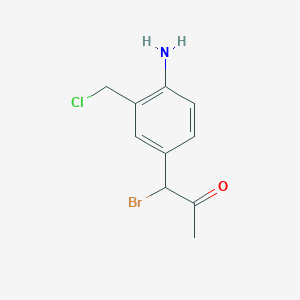


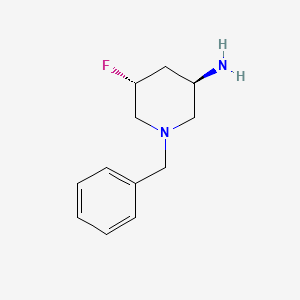
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)


